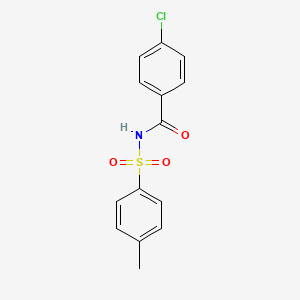

4-Chloro-N-tosylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

An efficient synthetic protocol for 4-Chloro-N-tosylbenzamide involves a one-pot three-component reaction. Benzoic acids and amines undergo direct condensation under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method provides good yields (80-85%) in a short reaction time (2-4 hours) .

Molecular Structure Analysis

The molecular structure of 4-Chloro-N,N-dimethylbenzamide consists of a chlorobenzene ring attached to an N,N-dimethylbenzamide moiety. The chlorine atom is positioned ortho to the amide group. You can visualize the structure here .

Applications De Recherche Scientifique

Copper-Catalyzed Intramolecular Sulfamidation

4-Chloro-N-tosylbenzamide is used in the copper-catalyzed intramolecular sulfamidation process. This process facilitates the formation of N-arylsuflonyl-1-arylisoindolinones, which can be further modified to generate free 1-arylisoindolinones. The rate-determining step in this process is not C-H bond cleavage but is consistent with the slow oxidation of a copper π-arene intermediate (Bedford, Bowen, & Méndez‐Gálvez, 2017).

Synthesis and Crystal Structure Analysis

4-Chloro-N-tosylbenzamide derivatives have been synthesized and characterized for their structure-property relationships and antitumor activity. These derivatives have shown promise in antitumor activities based on electrochemical measurements, DFT calculations, and biological assays (He et al., 2014).

Suzuki–Miyaura Cross-Coupling Approach

In the field of organic synthesis, 4-Chloro-N-tosylbenzamide is utilized in the Suzuki–Miyaura cross-coupling reactions. This approach leverages the stable tosyl protective group and facilitates the synthesis of various 5-phenyl and 4-aryl-8-hydroxyquinolines (Heiskanen & Hormi, 2009).

Palladium-Catalyzed C-H Activation

4-Chloro-N-tosylbenzamide plays a role in palladium-catalyzed C-H activation. This methodology offers a simple and mild route to diversely functionalized arenes, demonstrating its utility in creating complex organic compounds (Péron et al., 2014).

Synthesis of Novel Polyimides

A novel diamine with built-in sulfone, ether, and amide structure, synthesized from 4-Chloro-N-tosylbenzamide, is used in the creation of new polyimides. These polyimides show promising characteristics for various industrial applications (Mehdipour‐Ataei et al., 2004).

Crystal Engineering

4-Chloro-N-tosylbenzamide contributes to crystal engineering, where its derivatives are studied for hydrogen bonds and halogen bonds, crucial in designing molecular crystals with desired properties (Saha, Nangia, & Jaskólski, 2005).

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-N-(4-methylphenyl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10-2-8-13(9-3-10)20(18,19)16-14(17)11-4-6-12(15)7-5-11/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKDLZMAPIBJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-tosylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)

![[3-(2,3,4-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682337.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl cinnamate](/img/structure/B2682341.png)

![2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2682343.png)